molecular formula C12H5Cl3O2 B1347032 1,2,3-Trichlorodibenzo-p-dioxin CAS No. 54536-17-3

1,2,3-Trichlorodibenzo-p-dioxin

Cat. No.: B1347032
CAS No.: 54536-17-3
M. Wt: 287.5 g/mol
InChI Key: SKMFBGZVVNDVFR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,3-Trichlorodibenzo-p-dioxin plays a role in various biochemical reactions, primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound activates the receptor, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . These enzymes are crucial for the detoxification of various harmful compounds. Additionally, this compound can interact with estrogen receptors, influencing gene expression and cellular proliferation .

Cellular Effects

This compound affects various cell types and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, the activation of AhR by this compound can result in the induction of phase I and II xenobiotic metabolizing enzymes, affecting the cell’s ability to process and eliminate toxins . Moreover, this compound has been shown to influence cell proliferation and differentiation, potentially leading to carcinogenic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AhR, a ligand-activated transcription factor. Upon binding, the AhR-1,2,3-Trichlorodibenzo-p-dioxin complex translocates to the nucleus, where it binds to xenobiotic response elements (XREs) in the promoter regions of target genes . This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. Additionally, this compound can modulate the activity of other transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to this compound has been associated with persistent alterations in cellular function, including changes in gene expression and enzyme activity . These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce the expression of detoxifying enzymes, while at higher doses, it can cause toxic effects such as liver damage and immunosuppression . Threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels . High doses of this compound can also lead to carcinogenic effects in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes. These enzymes hydroxylate the compound, making it more water-soluble and easier to excrete . The metabolic products of this compound can also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The specific pathways and enzymes involved can vary depending on the organism and tissue type .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilicity allows it to accumulate in fatty tissues, where it can persist for extended periods . Transporters such as ATP-binding cassette (ABC) transporters can facilitate the movement of this compound across cellular membranes, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can interact with different biomolecules and exert its effects . The localization of this compound within cells is crucial for understanding its mechanism of action and potential toxicity .

Chemical Reactions Analysis

1,2,3-Trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas, and various catalysts. The major products formed depend on the reaction conditions and the specific reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-5-9-12(11(15)10(6)14)17-8-4-2-1-3-7(8)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMFBGZVVNDVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202949
Record name 1,2,3-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54536-17-3
Record name 1,2,3-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3428IVQ29V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can anaerobic bacteria degrade 1,2,3-Trichlorodibenzo-p-dioxin?

A: Yes, research has shown that anaerobic bacterial consortia, specifically those found in river sediments, can dechlorinate this compound (1,2,3-TrCDD). A study using sediment from the Saale River in Germany observed reductive dechlorination of 1,2,3-TrCDD, primarily yielding 2,3-Dichlorodibenzo-p-dioxin (2,3-DCDD) as the main product [].

Q2: What bacterial species are involved in 1,2,3-TrCDD dechlorination?

A: Studies have identified Dehalococcoides mccartyi strain DCMB5, originally isolated from dioxin-polluted river sediment, as capable of using 1,2,3-TrCDD as an electron acceptor for organohalide respiration []. This process led to the production of 1,3-Dichlorodibenzo-p-dioxin and 2-Monochlorodibenzo-p-dioxin []. Another study identified two Dehalobacter phylotypes (FTH1 and FTH2) in an enrichment culture capable of dechlorinating 1,2,3-TrCDD [].

Q3: Is there evidence that dechlorination of 1,2,3-TrCDD is linked to microbial growth?

A: Research suggests that the dechlorination of 1,2,3-TrCDD can be linked to the growth of specific bacterial species. For example, in a mixed culture containing Dehalococcoides, a significant increase in the 16S rRNA gene copies of these bacteria was observed alongside the release of chloride ions during 1,2,3-TrCDD dechlorination. This suggests that these microorganisms utilize 1,2,3-TrCDD as an electron acceptor for dehalorespiration, ultimately supporting their growth [].

Q4: Does the dechlorination of 1,2,3-TrCDD lead to changes in the carbon isotopic signature of the molecule?

A: Yes, studies show that microbial dechlorination of 1,2,3-TrCDD leads to carbon isotope fractionation. Specifically, the 2-Monochlorodibenzo-p-dioxin produced from 1,2,3-TrCDD showed a significant depletion in 13C compared to its precursor molecules []. This isotopic fractionation could potentially be used as a tool to track the biodegradation of dioxins in the environment.

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